

Application Notes and Protocols: JNJ-47965567

Dosage for Rodent Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: JNJ4796

Cat. No.: B15565123

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the use of JNJ-47965567, a potent and selective P2X7 receptor antagonist, in various rodent models of central nervous system (CNS) disorders. JNJ-47965567 is a centrally permeable compound, making it a valuable tool for investigating the role of the P2X7 receptor in CNS pathophysiology.[\[1\]](#)[\[2\]](#)

Mechanism of Action

JNJ-47965567 functions as a high-affinity antagonist of the P2X7 receptor, an ATP-gated ion channel.[\[2\]](#) Activation of the P2X7 receptor by high concentrations of extracellular ATP triggers the opening of a non-selective cation channel, leading to an influx of Ca^{2+} and Na^{+} and an efflux of K^{+} . This ion exchange initiates downstream signaling cascades that play a crucial role in neuroinflammation and other pathological processes. JNJ-47965567 blocks this channel activation, thereby inhibiting the subsequent release of pro-inflammatory cytokines such as IL- 1β .[\[3\]](#) While initially thought to be a competitive antagonist, recent evidence suggests a non-competitive mechanism of action.[\[4\]](#)

Quantitative Data

The following tables summarize the in vitro and in vivo pharmacological data for JNJ-47965567.

Table 1: In Vitro Potency of JNJ-47965567

Assay System	Species	Parameter	Value	Reference
Recombinant P2X7	Human	pKi	7.9 ± 0.07	
Recombinant P2X7	Rat	pKi	8.7	
IL-1β Release	Human (Whole Blood)	pIC50	6.7 ± 0.07	
IL-1β Release	Human (Monocytes)	pIC50	7.5 ± 0.07	
IL-1β Release	Rat (Microglia)	pIC50	7.1 ± 0.1	
Calcium Flux	Rat (Astrocytes)	pIC50	7.5 ± 0.4	
ATP-induced Ethidium+ Uptake	Murine (J774 Macrophages)	IC50	54 ± 24 nM	

Table 2: In Vivo Efficacy and Dosage of JNJ-47965567 in Rodent Models

Rodent Model	Species/Strain	Dosage	Route	Key Findings	Reference
Lipopolysaccharide (LPS)-Induced Neuroinflammation	Rat (Sprague-Dawley)	30 mg/kg	s.c.	Attenuated Bz-ATP induced IL-1 β release in the brain.	
Amphetamine-Induced Hyperactivity	Rat	30 mg/kg	s.c.	Attenuated hyperactivity.	
Neuropathic Pain (Chung model)	Rat	30 mg/kg	s.c.	Exhibited modest, yet significant, efficacy in reversing allodynia.	
Amyotrophic Lateral Sclerosis (ALS)	Mouse (SOD1G93A)	30 mg/kg	i.p.	Delayed disease onset and progression, and improved motor performance in female mice when administered 4 times per week from pre-onset.	
Amyotrophic Lateral Sclerosis (ALS)	Mouse (SOD1G93A)	30 mg/kg	i.p.	No significant alteration in disease progression when administered	

3 times per
week from
disease
onset.

Experimental Protocols

Lipopolysaccharide (LPS)-Induced Neuroinflammation Model in Rats

This protocol describes the induction of neuroinflammation using LPS and the assessment of the therapeutic efficacy of JNJ-47965567.

Materials:

- Male Sprague-Dawley rats
- JNJ-47965567
- Vehicle (e.g., 30% w/v 2-hydroxypropyl- β -cyclodextrin in sterile water)
- Lipopolysaccharide (LPS) from E. coli
- Sterile saline
- Anesthesia
- Tools for tissue collection and processing
- ELISA kit for IL-1 β quantification
- Antibodies for immunohistochemistry (e.g., Iba1)

Procedure:

- Animal Acclimation: House male Sprague-Dawley rats under standard laboratory conditions for at least one week before the experiment.

- JNJ-47965567 Preparation: Dissolve JNJ-47965567 in the vehicle to the desired concentration (e.g., for a 30 mg/kg dose).
- Administration: Administer JNJ-47965567 (30 mg/kg) or vehicle via subcutaneous (s.c.) injection.
- LPS Challenge: One hour after the antagonist administration, induce neuroinflammation by a single intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg).
- Tissue Collection: At a predetermined time point post-LPS injection (e.g., 4 hours), euthanize the animals under deep anesthesia. Perfuse transcardially with ice-cold saline and collect brain tissue (e.g., hippocampus and cortex).
- Biochemical Analysis: Homogenize a portion of the brain tissue for the quantification of IL-1 β levels using an ELISA kit according to the manufacturer's instructions.
- Immunohistochemical Analysis: Fix the other portion of the brain tissue for immunohistochemical analysis to assess microglial activation using an Iba1 antibody.
- Data Analysis: Compare the levels of IL-1 β and the extent of microglial activation between the vehicle-treated and JNJ-47965567-treated groups.

Amyotrophic Lateral Sclerosis (ALS) Model in SOD1G93A Mice

This protocol outlines the chronic administration of JNJ-47965567 to SOD1G93A mice to evaluate its effect on disease progression.

Materials:

- SOD1G93A transgenic mice and wild-type littermates
- JNJ-47965567
- Vehicle: 30% (w/v) 2-(hydroxypropyl)-beta-cyclodextrin (β -CD) in Milli-Q water
- Equipment for behavioral testing (e.g., Rotarod)

- Scales for body weight measurement

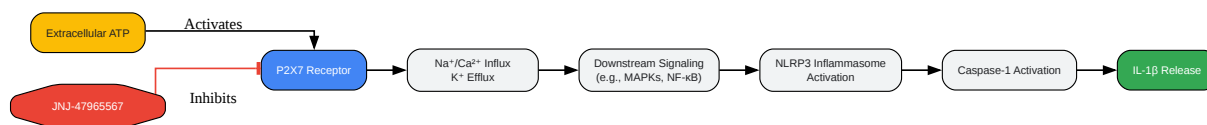
Procedure:

- Animal Husbandry: Breed and genotype SOD1G93A mice according to established protocols.
- JNJ-47965567 Preparation: Prepare the JNJ-47965567 solution by dissolving it in 30% β -CD. This may require heating (e.g., 45°C) and sonication to achieve complete dissolution.
- Treatment Regimen:
 - Pre-onset administration: Begin intraperitoneal (i.p.) injections of JNJ-47965567 (30 mg/kg) or vehicle at a pre-symptomatic age (e.g., postnatal day 60). Administer 4 times per week.
 - Post-onset administration: Alternatively, begin i.p. injections at the onset of disease symptoms and administer 3 times per week.
- Monitoring Disease Progression:
 - Body Weight: Measure the body weight of each mouse at least 3-4 times per week.
 - Motor Coordination: Assess motor function using a Rotarod apparatus on a weekly basis.
 - Clinical Score: Evaluate the neurological score of the animals regularly.
- Endpoint: Continue the treatment and monitoring until the animals reach a predefined humane endpoint.
- Data Analysis: Analyze the differences in disease onset, survival duration, body weight changes, and motor performance between the JNJ-47965567-treated and vehicle-treated groups.

Visualizations

P2X7 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the P2X7 receptor, which is the target of JNJ-47965567.

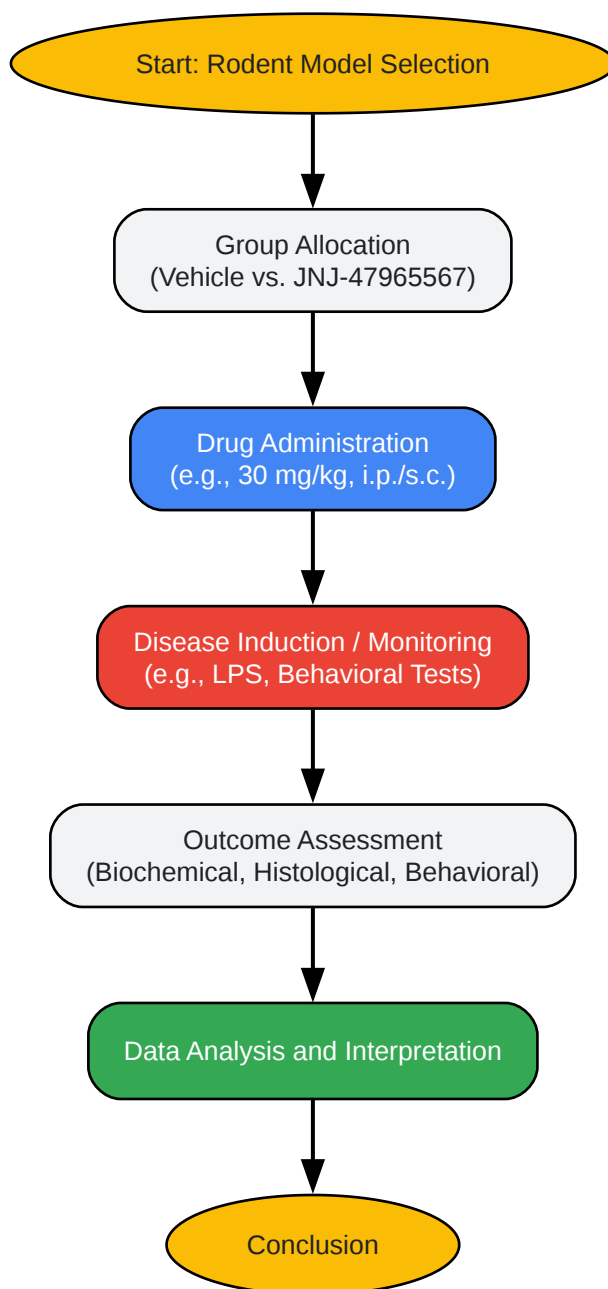


[Click to download full resolution via product page](#)

Caption: P2X7 receptor signaling cascade and the inhibitory action of JNJ-47965567.

Experimental Workflow for In Vivo Efficacy Testing

The diagram below outlines a general workflow for evaluating the efficacy of JNJ-47965567 in a rodent model of CNS disease.



[Click to download full resolution via product page](#)

Caption: A generalized experimental workflow for in vivo studies of JNJ-47965567.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The P2X7 receptor antagonist JNJ-47965567 administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: JNJ-47965567 Dosage for Rodent Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15565123#jnj-47965567-dosage-for-rodent-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com